3-Hydroxy-4
Description
Conceptual Framework and Definition of 3-Hydroxy-4 Structural Classes
The this compound motif is a cornerstone for several classes of heterocyclic and aromatic compounds. The specific properties and functions of these molecules are largely determined by the nature of the core ring and the substituents it holds. Key structural classes include:
This compound-Pyrones: These compounds feature a pyran-4-one six-membered ring containing one oxygen atom. Natural products like maltol (B134687) and kojic acid are well-known examples. Their primary characteristic is the ability to act as bidentate chelators, binding strongly to various metal ions. nih.govbohrium.com
3-Hydroxyflavones (Flavonols): A subclass of flavonoids, these molecules possess a 3-hydroxy-2-phenyl-4H-chromen-4-one backbone. The 3-hydroxy and 4-keto groups are key to their biological activities, including their well-documented antioxidant properties and ability to chelate metals. nih.govresearchgate.net
This compound(1H)-quinolinones: These compounds can be viewed as aza-analogues of flavonols, containing a nitrogen atom within the bicyclic ring system. nih.gov This structural feature modifies their electronic properties and biological activities.
Evolution of Scientific Inquiry into this compound Derivatized Molecules
The scientific journey into this compound derivatized molecules began with the isolation and study of natural products. Maltol (3-hydroxy-2-methyl-4-pyrone), known for its characteristic sweet aroma, was identified in roasted malt (B15192052) and the bark of the larch tree. chemicalbook.comsigmaaldrich.com Similarly, kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone), produced by fungi, has a long history of use, particularly in cosmetics. bohrium.comresearchgate.net The initial focus on these natural compounds centered on their sensory properties and basic chemical characterization.
A pivotal shift in research occurred with the recognition of the potent metal-chelating ability of the this compound-one functionality. nih.gov This discovery propelled the design and synthesis of a vast number of derivatives aimed at therapeutic applications, most notably as iron chelators for treating iron overload disorders. rsc.org
In parallel, the study of flavonoids, a large class of plant secondary metabolites, identified flavonols (3-hydroxyflavones) as compounds with significant biological activity. nih.gov The development of synthetic methods, such as the Algar-Flynn-Oyamada reaction, which facilitates the creation of flavonols from chalcones, was a crucial step. wikipedia.orgwikiwand.comdrugfuture.com This reaction, first reported in the 1930s, enabled chemists to produce a wide array of substituted flavonols, allowing for systematic investigation into their structure-activity relationships. cambridge.orgdrugfuture.comacs.org This evolution from natural product isolation to targeted synthetic chemistry has dramatically expanded the scope and application of molecules featuring the this compound motif.
Categorization and Research Significance of this compound Based Chemical Entities
Compounds featuring the this compound motif are categorized based on their core heterocyclic or aromatic structure. Their research significance is vast and spans multiple disciplines, from medicinal chemistry to materials science.
This compound-Pyridinones (HPOs): These compounds are extensively studied for their high affinity and selectivity for trivalent metal ions like iron (Fe³⁺) and aluminum (Al³⁺). rsc.org This has made them prime candidates for therapeutic agents to treat diseases associated with metal dyshomeostasis. For instance, their ability to bind excess iron is explored in iron overload diseases, while their potential to chelate metal ions implicated in the pathology of neurodegenerative diseases like Alzheimer's is an active area of research. rsc.orgnih.gov Furthermore, some HPO derivatives exhibit anti-inflammatory and analgesic properties. researchgate.net
This compound-Pyrones: The research significance of this class is also strongly linked to metal chelation. nih.gov Derivatives of kojic acid and maltol have been investigated for a wide range of applications, including as antibacterial, antifungal, and anticancer agents. bohrium.comresearchgate.net Their ability to interfere with metal-dependent enzymes has led to their evaluation as inhibitors of matrix metalloproteinases (MMPs) and HIV integrase. nih.gov Some ruthenium complexes incorporating maltol-derived ligands have also been studied for their anticancer properties. researchgate.net
3-Hydroxyflavones (Flavonols): This class is renowned for its broad spectrum of biological activities. nih.govresearchgate.net Their antioxidant properties are a major focus, stemming from their ability to scavenge free radicals. uctm.edu They also exhibit anti-inflammatory, antiviral, and antitumor activities. nih.govnih.gov The unique fluorescent properties of 3-hydroxyflavone (B191502), which are sensitive to its local environment, have made it a valuable molecular probe for studying biological membranes and proteins. wikipedia.org
This compound(1H)-quinolinones: As aza-analogues of flavones, these compounds present a distinct profile of biological activity. Research has shown their potential as anticancer and antibacterial agents, with studies indicating they can act as inhibitors of enzymes like topoisomerase and gyrase. nih.gov Various derivatives, including those with substitutions at the 3-position, are being synthesized and evaluated for their therapeutic potential. bibliomed.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1R,4S)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14)/t7?,10-,11+/m1/s1 |
InChI Key |
XGYBHRIFVITMPY-RFSDDRETSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(CC2O)C(=O)O |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)O)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 4 Derivatives
Complexation Chemistry and Metal Ion Interactions
The defining characteristic of 3-hydroxy-4-pyridinones and this compound-pyranones is their potent metal-chelating capability. They are particularly effective at sequestering hard metal ions like iron (Fe³⁺) and aluminum (Al³⁺), forming complexes with high thermodynamic stability mdpi.comresearchgate.netresearchgate.net. This makes them valuable in various applications, including pharmaceutical drugs for treating metal overload conditions, as well as in environmental remediation mdpi.comresearchgate.net.
Coordination Modes and Complex Formation: this compound-pyridinones typically act as bidentate ligands, coordinating to metal ions through the oxygen atoms of the hydroxyl and ketone groups kcl.ac.uknih.gov. They can form stable complexes with metal ions, often in a 1:1 or 1:2 (metal:ligand) stoichiometry, or even higher orders for multidentate derivatives capes.gov.brresearchgate.net. For instance, studies on copper complexes of 3-hydroxypyridin-4-one chelators have shown the formation of tetracoordinate 2:1 Cu(II) complexes, which are planar and coordinated through the oxygen atoms of the hydroxy ketone functionality nih.gov. In the case of Fe³⁺, tris-chelated complexes are commonly formed, with the structure being maintained in solution researchgate.net.
Data Table: Metal Ion Affinity of Selected this compound-Pyridinone Derivatives
The following table summarizes the relative affinities of certain this compound-pyridinone derivatives for various metal ions, often expressed through parameters like pM values, which indicate the ligand concentration required to sequester a significant portion of the metal ion.
| Metal Ion | Relative Affinity Trend (General) | pM Values (Example for L5 ligand) | Reference |
| Fe³⁺ | High | pFe = 7.6 | mdpi.com |
| Al³⁺ | High | pAl = 5.4 | mdpi.com |
| Cu²⁺ | Moderate | pCu = 4.6 | mdpi.com |
| Zn²⁺ | Moderate | pZn = 2.0 | mdpi.com |
| Ca²⁺ | Low | < 1.0 | mdpi.com |
| Mg²⁺ | Low | < 1.0 | mdpi.com |
Note: pM values represent the negative logarithm of the metal ion concentration at equilibrium when 50% of the metal is bound by the ligand under specific conditions. Higher pM values indicate stronger binding.
The coordination chemistry of these compounds is well-studied, with extensive research focusing on their ability to form stable complexes with iron and aluminum, making them key candidates for therapeutic applications in metal overload diseases researchgate.netresearchgate.net. Their functionalization allows for tuning of properties such as lipophilicity and solubility, further enhancing their utility researchgate.netresearchgate.net.
Biosynthesis and Natural Product Research of 3 Hydroxy 4 Compounds
Isolation and Characterization from Biological Sources
The investigation of natural sources has led to the isolation and characterization of various compounds with a 3-hydroxy-4-substituted chemical structure. These compounds are found in a range of organisms, from terrestrial plants to marine algae.
Research into the chemical constituents of various plant species has successfully identified several compounds pertinent to this chemical class. For instance, This compound-methoxybenzaldehyde , also known as isovanillin, has been identified in Aerva javanica. researchgate.netsigmaaldrich.comnist.govfishersci.cawikipedia.org Similarly, studies on bamboo have revealed the presence of This compound-methoxybenzoic acid (isovanillic acid) in Phyllostachys heterocycla. nih.govnih.govchemicalbook.comnist.gov The leguminous tree Leucaena leucocephala is well-known for producing mimosine, which is enzymatically degraded to This compound(1H)-pyridone (DHP) . scielo.org.conih.govresearchgate.netnih.govtropicalgrasslands.info
While rich in a wide array of phenolic and flavonoid compounds, specific searches for "this compound" named compounds in Morus nigra L. (Black Mulberry), the marine green alga Ulva pertusa, and Glycyrrhiza glabra (Licorice) did not yield explicitly named compounds under this simple classification in the reviewed literature. The complex phenolics found in these plants, such as those in Glycyrrhiza glabra which include (2R,3R)-3,4',7-trihydroxy-3'-prenylflavane, often contain hydroxyl and keto groups in various positions on their flavonoid backbones, but are not typically named with a "this compound" prefix. nih.govnih.gov
| Biological Source | Isolated Compound | Compound Class |
|---|---|---|
| Aerva javanica | This compound-methoxybenzaldehyde | Phenolic aldehyde |
| Phyllostachys heterocycla | This compound-methoxybenzoic acid | Phenolic acid |
| Leucaena leucocephala | Mimosine and this compound(1H)-pyridone | Non-protein amino acid and Pyridone |
Elucidation of Biosynthetic Routes
Understanding the biosynthetic pathways of these compounds provides insight into their formation in nature. These routes often involve specific enzymatic reactions within microbial or plant metabolic networks.
The bacterium Ralstonia eutropha is known for its ability to produce polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. When engineered with a PHA synthase from Pseudomonas sp. 61-3, R. eutropha can synthesize a copolymer containing This compound-methylvalerate (3H4MV) units. scielo.org.conih.gov The proposed biosynthetic pathway for 3H4MV involves the condensation of isobutyryl-CoA and acetyl-CoA. scielo.org.co Studies on mutant strains of R. eutropha have provided further understanding of the genes and enzymes involved in this pathway, suggesting a link to branched-chain amino acid biosynthesis. scielo.org.co
The biosynthesis of complex non-proteinogenic amino acids often involves multi-step enzymatic cascades. For example, the formation of 3-hydroxy-5-methyl-O-methyltyrosine , a precursor for antibiotics like saframycin and safracin, involves a series of enzymatic modifications of a tyrosine precursor. nih.govresearchgate.net The biosynthetic gene clusters for these compounds contain genes encoding for enzymes such as hydroxylases and methyltransferases that carry out these transformations. nih.govresearchgate.net
Similarly, the biosynthesis of 3,5-dihydroxy-4-methylanthranilic acid , a key building block for the antitumor antibiotic sibiromycin, proceeds through a four-enzyme pathway. nih.govresearchgate.netnih.gov This pathway starts from 3-hydroxykynurenine and involves a SAM-dependent methyltransferase (SibL), a PLP-dependent kynureninase (SibQ), and a FAD/NADH-dependent hydroxylase (SibG) to produce the final anthranilate moiety. nih.govresearchgate.net
Carotenoids are pigments found in many plants and microorganisms. The modification of their terminal rings can lead to a variety of structures, including those with This compound-keto-beta-rings , such as in the valuable ketocarotenoid astaxanthin (B1665798). The pathway from β-carotene to astaxanthin involves the introduction of hydroxyl and keto groups onto the β-ionone rings. tropicalgrasslands.info This transformation is catalyzed by enzymes such as β-carotene hydroxylase and ketolase. sigmaaldrich.com The pathway is a linear, three-step process that starts with the activation of the C4 carbon of the β-ring. tropicalgrasslands.info
Metabolic Transformations and Endogenous Roles
Once synthesized, this compound compounds can undergo further metabolic transformations and play various roles within the organism.
The compound This compound-aminopyridine is a metabolite of dalfampridine (B372708) (4-aminopyridine), a drug used to improve walking in patients with multiple sclerosis. nih.govnih.gov The transformation of 4-aminopyridine (B3432731) to this compound-aminopyridine is a minor metabolic pathway catalyzed by cytochrome P450 enzymes, with CYP2E1 being identified as a major contributor. nih.govnih.gov This metabolite is considered endogenous. researchgate.net
3-(this compound-methoxyphenyl)propanoic acid is a metabolite produced by the gut microbiota from dietary polyphenols. It has been shown to play a role in improving hepatic lipid metabolism. Studies suggest that this compound can help regulate oxidative stress and may influence muscle fiber composition.
This compound,5-dimethyl-2(5H)-furanone , also known as sotolone, is a potent aroma compound found in various foods and beverages, contributing a caramel-like or curry-like scent. nist.gov It is a key indicator for maple syrup urine disease, a metabolic disorder. nist.gov In food, it can be formed through Maillard reactions, but it also has known biological functions.
| Compound | Metabolic Transformation/Endogenous Role |
|---|---|
| This compound-aminopyridine | Metabolite of dalfampridine (4-aminopyridine). nih.govnih.gov |
| 3-(this compound-methoxyphenyl)propanoic acid | Gut microbiota metabolite with roles in lipid metabolism and oxidative stress regulation. |
| This compound,5-dimethyl-2(5H)-furanone | Aroma compound and indicator for maple syrup urine disease. nist.gov |
Degradation Pathways and Metabolite Formation
The breakdown of certain natural products can lead to the formation of this compound compounds. A prominent example is the degradation of mimosine.
Mimosine, a toxic non-protein amino acid found in the plant Leucaena leucocephala, is degraded to This compound(1H)-pyridone (DHP) . scielo.org.coresearchgate.netnih.gov This conversion can be catalyzed by an enzyme called mimosinase, which is present in the leaves of Leucaena leucocephala. researchgate.net The degradation can occur rapidly when the plant tissues are macerated. researchgate.net In ruminant animals that consume Leucaena, microorganisms in the rumen can also metabolize mimosine to DHP. sigmaaldrich.comnist.gov The presence of DHP is a concern due to its own potential toxicity. researchgate.net
Molecular Interactions and Mechanistic Biology of 3 Hydroxy 4 Compounds
Enzyme Inhibition and Activation Studies
Compounds featuring the 3-hydroxy-4-oxo core are notable for their ability to interact with and modulate the activity of a diverse range of enzymes. This interaction is often predicated on the chelating and hydrogen-bonding capabilities of the hydroxypyridone or similar moieties.
Acetohydroxy Acid Synthase: Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids and a target for various herbicides. ucanr.edunih.govnih.govnih.govnih.govwikipedia.orgrcsb.org While several classes of herbicides are known to inhibit AHAS, specific inhibition by compounds possessing a this compound-pyrone, this compound-pyridone, or 4-hydroxycoumarin (B602359) scaffold is not extensively documented in publicly available research. ucanr.edunih.govnih.govnih.govnih.govwikipedia.orgrcsb.org
This compound-oxoquinoline Dioxygenases: These cofactor-free dioxygenases are involved in the degradation of N-heteroaromatic compounds. sciepub.com The enzyme 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (Qdo) catalyzes the insertion of molecular oxygen into its substrate, leading to ring cleavage. sciepub.com The catalytic mechanism is thought to involve the abstraction of a proton from the 3-hydroxy group by a histidine residue in the active site, generating a substrate anion that then reacts with dioxygen. sciepub.com
HIV-1 Integrase: The this compound-oxo scaffold is a key feature in a class of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. nih.gov These inhibitors, which include derivatives of 4-hydroxycoumarin and quinolones, function by chelating the divalent metal ions (typically Mg2+) in the enzyme's active site. nih.govnih.gov This chelation disrupts the catalytic activity of the integrase, specifically inhibiting the strand transfer step of DNA integration. nih.gov Some 4-hydroxycoumarin derivatives have been identified as acting at a unique binding site on the integrase, leading to a disruption in the functional oligomeric complex of the enzyme. kuleuven.betargetmol.com
Phosphatase and Kinase: The influence of this compound compounds on phosphatases is not well-defined in the available literature, with studies often focusing on broad-spectrum phosphatase inhibitor cocktails for experimental use rather than the specific effects of these compounds. targetmol.comagscientific.comsigmaaldrich.comthermofisher.comcellsignal.commedchemexpress.comsigmaaldrich.com However, their impact on kinases is more documented. Militarinone-inspired 4-hydroxy-2-pyridones have been identified as selective, ATP-competitive inhibitors of the stress pathway kinase MAP4K4. nih.gov Additionally, certain 4-hydroxycoumarin derivatives have demonstrated inhibitory activity against tyrosine kinases. medchemexpress.com
Interactive Data Table: Enzyme Inhibition by this compound Compounds
| Compound Class | Enzyme Target | Inhibition Mechanism | IC50/Ki |
| 4-Hydroxycoumarin derivatives | HIV-1 Protease | Inhibition of proteolytic activity | Not specified |
| Quinolone derivatives | HIV-1 Integrase | Strand transfer inhibition | 7.2 nM (IC50) |
| Militarinone-inspired 4-hydroxy-2-pyridones | MAP4K4 Kinase | ATP-competitive inhibition | Not specified |
Ligand-Target Binding Kinetics and Thermodynamics
The interaction between a ligand and its biological target is governed by both kinetic (on- and off-rates) and thermodynamic (enthalpy and entropy) parameters. For this compound compounds, these factors are crucial for their efficacy as inhibitors or chelators.
The binding of HIV-1 integrase inhibitors with the this compound-oxo scaffold is characterized by their ability to chelate Mg2+ ions in the active site, a process that is thermodynamically favorable. nih.gov The stability of this ternary complex (enzyme-metal-inhibitor) is a key determinant of the inhibitor's potency. While specific thermodynamic data for the binding of these inhibitors to integrase are not extensively detailed in the provided search results, the high potency of compounds like the quinolone derivative JTK-303 (GS 9137), with an IC50 of 7.2 nM, suggests a high-affinity interaction with a favorable free energy of binding. nih.gov
In the context of metal chelation, the thermodynamics of this compound-pyridinone binding to metal ions like Fe(III) and Al(III) have been studied. These interactions are characterized by high thermodynamic stability, which is essential for their use as metal sequestering agents. targetmol.com
Regulation of Cellular Signaling Pathways
Emerging evidence suggests that compounds with a this compound moiety can modulate key cellular signaling pathways involved in inflammation, cell survival, and stress responses.
NF-κB and MAPK Pathways: The nuclear factor kappa-light-chain (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Some studies on coumarin (B35378) derivatives have shown that they can suppress the activation of these pathways. For instance, acenocoumarol, a 4-hydroxycoumarin derivative, has been shown to exert anti-inflammatory activity by suppressing the NF-κB and MAPK pathways in RAW 264.7 cells. researchgate.net Similarly, 6-methylcoumarin (B191867) has been found to promote melanogenesis through the modulation of several signaling pathways, including the MAPK pathway. nih.govnih.gov Mimosine, a this compound-pyridone containing non-protein amino acid, has been suggested to interfere with the NF-κB signaling pathway. nih.gov
HIF-1α Pathway: The hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen levels. Mimosine has been reported to have an impact on HIF-1α activation. medchemexpress.com
Antioxidant Mechanisms and Free Radical Scavenging Capacity
Many compounds containing the this compound-oxo moiety exhibit significant antioxidant and free radical scavenging properties. This activity is largely attributed to the hydrogen-donating ability of the hydroxyl group and the potential to chelate pro-oxidant metal ions.
The antioxidant mechanism of these compounds often involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting radical on the this compound compound is stabilized by resonance within the aromatic ring system. mdpi.com
Derivatives of this compound-pyridinone have demonstrated the ability to scavenge various free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov Similarly, 4-hydroxycoumarin and its derivatives are recognized for their antioxidant potential, which is linked to the presence of the hydroxyl group on the coumarin ring. agscientific.comcellsignal.commdpi.comnih.gov The antioxidant activity of these compounds can also be attributed to their ability to chelate metal ions like iron and copper, which can otherwise participate in Fenton and Haber-Weiss reactions to produce highly reactive hydroxyl radicals. mdpi.com
Investigation of Membrane Interactions and Permeability
The ability of a therapeutic agent to cross biological membranes is a critical determinant of its bioavailability and efficacy. For this compound-pyridinone chelators, their interaction with and permeation through cell membranes have been investigated using model systems like liposomes.
Studies utilizing differential scanning calorimetry (DSC) and electron paramagnetic resonance (EPR) spectroscopy on liposome (B1194612) models have shown that the lipophilicity of this compound-pyridinone derivatives, often modulated by the length of an attached alkyl chain, plays a crucial role in their interaction with lipid bilayers. ucanr.edunih.govnih.govnih.gov More lipophilic derivatives, such as those with hexyl substitutions, have been found to significantly alter the thermotropic phase behavior of the lipid bilayer, indicating a deeper penetration and potential modulation of membrane properties. ucanr.edunih.govnih.govnih.gov These interactions are important for the chelators to reach intracellular targets. nih.gov The affinity of these compounds for the hydrophilic region of the phospholipid bilayer has also been noted. nih.gov
Metal Ion Chelation in Biological Systems
One of the most well-characterized biological activities of this compound-pyridinones is their ability to chelate metal ions, particularly trivalent cations like iron(III) and aluminum(III). This property is the basis for the clinical use of deferiprone (B1670187) (1,2-dimethyl-3-hydroxy-4-pyridinone) in the treatment of iron overload conditions. targetmol.com
The this compound-oxo moiety provides a bidentate binding site for metal ions, and typically three ligand molecules coordinate to one ferric ion to form a stable 3:1 complex. targetmol.com The high affinity and selectivity of this compound-pyridinones for Fe(III) are critical for their function. harvard.edu Thermodynamic studies have confirmed the high stability of these metal complexes. sciepub.comtargetmol.comresearchgate.net The design of new this compound-pyridinone derivatives often aims to improve their metal sequestering capacity and pharmacokinetic properties. targetmol.com These chelators are not only important for treating metal overload but are also being explored for their potential in managing neurodegenerative diseases where metal dyshomeostasis is implicated. thermofisher.com
Interactive Data Table: Thermodynamic Stability of Metal Complexes with a this compound-Pyridinone Ligand
| Metal Ion | Ligand | log βML | pM |
| Zirconium(IV) | THPN | 50.3 | 42.8 |
THPN: a tetrakis(this compound-pyridinone) ligand. pM represents the negative logarithm of the free metal ion concentration at physiological pH. researchgate.net
Cutting Edge Analytical and Spectroscopic Characterization of 3 Hydroxy 4 Compounds
Advanced Chromatographic Separations
Chromatographic techniques are fundamental in the isolation and purification of 3-hydroxy-4-pyridinone derivatives. High-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and thin-layer chromatography (TLC) are widely employed for their efficiency and versatility in separating these compounds from complex samples.
HPLC is a powerful tool for the determination of 3-hydroxypyridinium (B1257355) derivatives. An isocratic HPLC assay using a reversed-phase column with fluorescence detection has been developed for the analysis of hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), which are markers of bone resorption. nih.gov This method demonstrates good accuracy and reproducibility, with recoveries exceeding 90% for HP and ranging from 87% to 94% for LP. nih.gov The intra-assay and inter-assay relative standard deviations (R.S.D.) were found to be 5% and 8% for HP, and 8% and 12.4% for LP, respectively. nih.gov
Another HPLC method has been utilized for the analysis of mimosine and its degradation product, this compound(1H)-pyridone (3,4-DHP). researchgate.nettandfonline.com This method employs a C18 column and a mobile phase consisting of a mixture of 10 mM potassium dihydrogen phosphate, 10 mM phosphoric acid, and acetonitrile (B52724) (45:45:10 v/v/v), with 0.1% sodium 1-octanesulfonate as a surface-active agent. tandfonline.com Detection is carried out at a wavelength of 280 nm, and the flow rate is maintained at 1.0 mL/min. tandfonline.com Under these conditions, mimosine and 3,4-DHP were detected at retention times of 4.46 and 7.65 minutes, respectively. tandfonline.com
For the separation of 3-hydroxy-2-pyridone, a reverse-phase HPLC method has been developed using a Newcrom R1 column. sielc.com The mobile phase for this separation consists of acetonitrile, water, and phosphoric acid. sielc.com
Interactive Data Table: HPLC Parameters for this compound-Pyridinone Analysis
| Compound | Column | Mobile Phase | Detection | Retention Time (min) | Reference |
| Hydroxylysylpyridinoline (HP) | Reversed-phase | Isocratic | Fluorescence | Not Specified | nih.gov |
| Lysylpyridinoline (LP) | Reversed-phase | Isocratic | Fluorescence | Not Specified | nih.gov |
| Mimosine | Jasco C18 (150 x 4.60 mm) | 10 mM KH2PO4: 10 mM H3PO4: Acetonitrile (45:45:10) + 0.1% Sodium 1-octanesulfonate | UV-VIS (280 nm) | 4.46 | tandfonline.com |
| 3,4-DHP | Jasco C18 (150 x 4.60 mm) | 10 mM KH2PO4: 10 mM H3PO4: Acetonitrile (45:45:10) + 0.1% Sodium 1-octanesulfonate | UV-VIS (280 nm) | 7.65 | tandfonline.com |
| 3-Hydroxy-2-pyridone | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | sielc.com |
HPTLC offers a rapid and efficient method for the simultaneous quantification of multiple compounds. A validated HPTLC method has been developed for the quantification of four compounds, including 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, in extracts of Orthosiphon stamineus. nih.gov The method utilizes precoated silica (B1680970) gel 60 F254 TLC plates with a mobile phase of toluene: ethyl acetate: formic acid (3:7:0.1 v/v/v). nih.gov This technique provides good linearity, precision, accuracy, and high sensitivity for routine quality control analysis. nih.gov
TLC is a valuable technique for monitoring chemical reactions and for the preliminary analysis of this compound-pyridinone compounds. cas.cz Aluminum plates coated with silica gel 60 F254 are commonly used. cas.cz Visualization of the separated compounds can be achieved through various methods, including UV light at 254 nm and staining with reagents like iodine, ninhydrin (B49086) (for amino groups), and Dragendorff's reagent (for pyridinones). cas.czlabinsights.nl The choice of visualization technique depends on the functional groups present in the compound of interest. libretexts.org For instance, permanganate (B83412) stain is effective for visualizing alkenes and alkynes, and can also oxidize other functional groups like aldehydes. libretexts.org
High-Resolution Spectroscopic Techniques
Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound-pyridinone compounds. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for their characterization.
NMR spectroscopy is a cornerstone for the structural elucidation of this compound-pyridinone derivatives. Both ¹H-NMR and ¹³C-NMR provide valuable insights into the molecular framework. cas.cz
For 3-hydroxypyridine (B118123), ¹H-NMR spectra have been recorded at 300 MHz in DMSO-d₆ and at 399.65 MHz in saturated CDCl₃. chemicalbook.com In DMSO-d₆, the chemical shifts (δ) are observed at 8.363, 8.146, 7.315, and 7.258 ppm. chemicalbook.com In saturated CDCl₃, the shifts are at 8.284, 8.093, 7.327, and 7.29 ppm; however, the hydroxyl proton peak is not observed in this solvent. chemicalbook.com
The ¹H and ¹³C NMR spectra of 3-hydroxypyridine and its derivatives have been analyzed to determine their tautomeric forms in solution. researchgate.net These studies have shown that 3-hydroxypyridine exists predominantly in its phenolic form in solution, whereas the N-methyl derivative exists as N-methyl-3-pyridone. researchgate.net
Interactive Data Table: ¹H-NMR Chemical Shifts (ppm) for 3-Hydroxypyridine
| Solvent | Frequency | H-2 | H-4 | H-5 | H-6 | OH | Reference |
| DMSO-d₆ | 300 MHz | 8.363 | 7.315 | 7.258 | 8.146 | 9.905 | chemicalbook.com |
| CDCl₃ (saturated) | 399.65 MHz | 8.284 | 7.29 | 7.327 | 8.093 | Not Observed | chemicalbook.com |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation patterns of this compound-pyridinone compounds. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing these compounds. cas.cz
A robust and sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the analysis of 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB)-releasing DNA adducts. nih.gov This method involves acid hydrolysis of the DNA, followed by solid-phase extraction and analysis by LC-ESI-MS/MS. nih.gov
Furthermore, liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry provides high-resolution mass data, enabling the accurate determination of elemental compositions. mtak.hursc.org This technique is invaluable for untargeted metabolomics studies and for the structural elucidation of unknown this compound-pyridinone derivatives and their metabolites. mtak.hufrontiersin.org The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide crucial information for identifying the structure of the parent molecule. frontiersin.org
For instance, the mass spectrum of 3-hydroxypyridine shows a molecular ion peak at m/z 95. nih.gov The fragmentation of seco-sativene sesquiterpenoids, analyzed by UPLC-Q-TOF-MS/MS, reveals characteristic neutral losses and rearrangements that aid in their structural characterization. frontiersin.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile technique for characterizing this compound-pyrone and this compound-pyridinone compounds and their metal complexes. The absorption of UV and visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectra of these compounds are characterized by intense bands in the UV region arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group.
Upon coordination with metal ions, significant changes in the UV-Vis spectra are observed. The complexation often leads to the appearance of new, lower-energy absorption bands known as charge-transfer bands. Specifically, ligand-to-metal charge transfer (LMCT) bands are common, where an electron is excited from a ligand-based orbital to a metal-based orbital. For transition metal complexes, weaker d-d transitions may also be observed in the visible region of the spectrum. bath.ac.uklibretexts.org
The position and intensity of these absorption bands are sensitive to various factors, including the nature of the metal ion, the solvent polarity, and the specific substituents on the pyrone or pyridinone ring. researchgate.net For instance, theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to interpret the solvent effects on the UV-Vis spectra of this compound-pyrone and related molecules, providing insights into the nature of the electronic transitions. researchgate.net In the case of ferric complexes of this compound-pyridinones, complexation results in characteristic changes in the UV-Vis absorption, which can be correlated with structural information through computational modeling.
Table 1: Representative UV-Vis Absorption Data for this compound Compound Metal Complexes
| Compound/Complex | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| Ferric Deferiprone (B1670187) | Aqueous Solution | ~460 | ~4500 | LMCT (pπligand → dπmetal) |
| ~280, ~310 | >10000 | π→π (ligand) | ||
| Cu(II) hydroxyphenone complexes | Various | 340-450 | - | LMCT |
| 550-800 | Weak | d-d transitions | ||
| This compound-pyrone | Various Solvents | 220-280 | - | π→π |
| ~320 | - | n→π |
Note: The data presented are representative values compiled from various sources. Actual values may vary depending on experimental conditions.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy provides detailed information about the vibrational modes of this compound-pyrone and this compound-pyridinone compounds. This technique is complementary to FT-IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of these compounds are characterized by distinct bands corresponding to C=O stretching, C=C stretching of the aromatic ring, and various in-plane and out-of-plane bending modes.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can provide a significant enhancement of the Raman signal (by factors of 103-106 or more) for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of analytes. The SERS effect is highly dependent on the orientation of the molecule on the metal surface. For flavonoids structurally related to this compound-pyrones, SERS studies have shown that in-plane vibrational modes are often strongly enhanced, suggesting a perpendicular or tilted orientation of the molecule on the surface. researchgate.netresearchgate.netmorana-rtd.com The enhancement of specific bands can provide insights into the binding mechanism of the molecule to the metal surface. mtak.hu
Table 2: Key Raman and SERS Vibrational Bands for this compound-Pyrone/Pyridinone Derivatives and Related Flavonoids (cm-1)
| Vibrational Mode | Typical Raman Shift (cm-1) | SERS Observations |
| C=O Stretch | 1600 - 1650 | Often weakened or shifted upon surface interaction |
| Ring C=C Stretch | 1500 - 1610 | Frequently enhanced |
| Ring Breathing Mode | 990 - 1010 | Can be enhanced, sensitive to substitution |
| C-O-C Stretch (Pyrone) | 1200 - 1300 | Visible in both Raman and SERS |
| In-plane Ring Deformation | 600 - 800 | Often strongly enhanced, indicating orientation |
| O-H Bend | 1300 - 1450 | May be altered upon chelation or surface binding |
Note: These are general ranges and observations; specific peak positions and enhancements depend on the exact molecular structure and SERS substrate.
Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and investigating the molecular structure of this compound compounds. The IR spectrum provides a "fingerprint" of the molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Key characteristic absorption bands for this compound-pyrones and -pyridinones include:
O-H Stretching: A broad band typically in the region of 3200-3600 cm-1, indicative of the hydroxyl group. Its broadness is often due to hydrogen bonding. mdpi.com
C-H Stretching: Bands for aromatic C-H stretching usually appear just above 3000 cm-1, while aliphatic C-H stretches (if present in substituents) are found just below 3000 cm-1. libretexts.org
C=O Stretching: A strong, sharp absorption band in the range of 1600-1660 cm-1 is characteristic of the carbonyl group in the pyrone or pyridinone ring. researchgate.net The position of this band is sensitive to substituents and hydrogen bonding.
C=C and C=N Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm-1 region. vscht.cz For pyridinones, C=N stretching modes also contribute in this area.
C-O Stretching: C-O stretching vibrations, particularly from the ether linkage in pyrones and the hydroxyl group, are found in the fingerprint region between 1000 and 1300 cm-1. nih.gov
Upon complexation with a metal ion, the FT-IR spectrum shows noticeable changes. The most significant is often a shift of the C=O stretching vibration to a lower frequency (a redshift), which is a direct indication of the coordination of the carbonyl oxygen to the metal center. The O-H stretching band may disappear or shift significantly if the hydroxyl proton is displaced upon chelation.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound-Pyrone/Pyridinone Structures
| Functional Group | Vibrational Mode | Typical Frequency Range (cm-1) | Intensity |
| O-H | Stretching | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (ketone) | Stretching | 1600 - 1660 | Strong |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-O | Stretching | 1000 - 1300 | Medium to Strong |
| O-H | Bending | 1300 - 1450 | Medium |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all this compound compounds are strongly fluorescent, derivatization can lead to molecules with significant quantum yields. The fluorescence properties—such as excitation and emission maxima, quantum yield, and lifetime—are highly sensitive to the molecular environment.
Studies on 4-pyrones and 4-pyridones have shown that many of these compounds exhibit little to no fluorescence, with their lowest excited triplet states being of π,π* character. rsc.org However, by incorporating them into larger conjugated systems or by specific substitutions, fluorescent probes can be developed. For example, pyranoindole derivatives, which contain a pyranone-like ring fused to an indole, can be highly fluorescent, with properties like large Stokes shifts and positive solvatochromism. mdpi.com The fluorescence of these molecules can be significantly influenced by solvent polarity.
In the context of metal chelation, fluorescence can be a powerful tool. The binding of a metal ion to a fluorescent this compound-pyridinone ligand can lead to either fluorescence quenching or enhancement. This phenomenon is the basis for the design of fluorescent sensors for metal ions. For instance, the chelation of iron(III) by this compound-pyridinones linked to a fluorophore often results in fluorescence quenching, providing a method to detect and quantify the metal ion.
Table 5: Representative Fluorescence Data for Pyrone/Pyridone-Containing Systems
| Compound Type | Excitation λmax (nm) | Emission λmax (nm) | Key Feature/Observation |
| Simple 4-Pyrones/Pyridones | ~250-300 | Weak or no emission | Low intrinsic fluorescence |
| Pyrano[3,2-f] and [2,3-g]indoles | 300 - 400 | 450 - 550 | Moderate to high quantum yields, large Stokes shifts |
| Porphyrin Analogues | ~420 (Soret band) | 600 - 800 | Characteristic porphyrin emission |
| 3,4-HP-fluorophore conjugates | Dependent on fluorophore | Dependent on fluorophore | Fluorescence quenching upon Fe(III) binding |
Note: The spectral data are illustrative and depend heavily on the specific molecular structure and solvent.
Electron Paramagnetic Resonance (EPR) Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is, therefore, an invaluable tool for studying the complexes of this compound-pyrones and -pyridinones with paramagnetic metal ions, such as Cu(II) (d9) and high-spin Fe(III) (d5).
The EPR spectrum provides information about the electronic structure and the local environment of the paramagnetic center. Key parameters derived from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A).
g-tensor: This parameter is analogous to the chemical shift in NMR and is sensitive to the electronic environment of the unpaired electron. The anisotropy of the g-tensor (differences in gx, gy, and gz) reflects the symmetry of the metal coordination sphere. For example, Cu(II) complexes often exhibit axial spectra (g|| ≠ g⊥), which can distinguish between different coordination geometries. ethz.ch
Hyperfine Coupling: This arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus itself or ligand donor atoms like 14N). The resulting splitting pattern provides direct evidence of the atoms coordinated to the metal center and information about the covalency of the metal-ligand bonds. rsc.org
EPR studies on bis-(this compound-pyridinonato) copper(II) complexes have been used to characterize their structure in solution. nih.gov The EPR spectra can reveal the presence of different copper species and provide insights into solvent interactions and the affinity of the complexes for hydrophobic environments, which is relevant for their biological applications. nih.govmdpi.com
Table 6: Typical EPR Parameters for Cu(II) Complexes with Pyridinone-type Ligands
| Complex Geometry | g-values | A-values (Hyperfine Coupling) | Information Inferred |
| Square Planar / Elongated Octahedral | g | > g⊥ ≈ 2.0 | |
| Trigonal Bipyramidal / Compressed Octahedral | g⊥ > g | ≈ 2.0 | |
| Rhombic | gx ≠ gy ≠ gz | Complex hyperfine patterns | Low-symmetry environment |
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that is highly specific to certain isotopes, with 57Fe being the most common. It is an exceptionally powerful tool for probing the chemical environment of iron atoms in this compound-pyrone and -pyridinone complexes. The technique provides precise information about the oxidation state, spin state, and coordination geometry of the iron center.
The primary parameters obtained from a 57Fe Mössbauer spectrum are:
Isomer Shift (δ): This parameter is related to the electron density at the iron nucleus. It is highly sensitive to the oxidation state (Fe(II) vs. Fe(III)) and the covalency of the iron-ligand bonds. For example, δ values for high-spin Fe(III) are typically smaller than those for high-spin Fe(II). nih.gov
Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔEQ indicates a distorted coordination environment around the iron atom (i.e., lower than cubic symmetry). The magnitude of the splitting provides information about the spin state and the geometry of the complex. researchgate.net Low-spin Fe(II) in an octahedral environment, for instance, exhibits a large quadrupole splitting, while high-spin Fe(III) shows a small splitting due to its spherically symmetric d5 configuration. mdpi.com
Mössbauer spectroscopy has been used to characterize a wide variety of iron complexes, including spin-crossover systems where the spin state of iron changes with temperature. mdpi.com For iron(III) complexes with this compound-pyrones or -pyridinones, which are typically high-spin octahedral complexes, a small isomer shift characteristic of Fe(III) and a non-zero but relatively small quadrupole splitting would be expected, reflecting a somewhat distorted octahedral geometry. semanticscholar.orgresearchgate.net
Table 7: Characteristic 57Fe Mössbauer Parameters for Iron Complexes
| Iron State | Oxidation State | Spin State (S) | Typical Isomer Shift (δ) (mm/s)* | Typical Quadrupole Splitting (ΔEQ) (mm/s) |
| High-Spin Ferrous | Fe(II) | 2 | 0.6 - 1.5 | 1.5 - 3.5 |
| Low-Spin Ferrous | Fe(II) | 0 | -0.1 - 0.5 | 0 - 1.0 |
| High-Spin Ferric | Fe(III) | 5/2 | 0.1 - 0.5 | 0 - 0.8 |
| Low-Spin Ferric | Fe(III) | 1/2 | -0.1 - 0.3 | 0.5 - 2.0 |
Isomer shifts are relative to α-iron at room temperature.
Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray crystallography for this compound-pyridinones)
The application of single-crystal X-ray diffraction has been fundamental in confirming the structures of newly synthesized this compound-pyridinone derivatives. nih.govnih.gov For established compounds, such as the iron chelator Deferiprone, crystallographic studies provide a wealth of structural data that underpins our understanding of its chemical behavior. Analysis of Deferiprone's crystal structure reveals specific details about its geometry. For instance, protonation of the carbonyl oxygen atom leads to a measurable elongation of the C4=O4 bond from 1.271(1) Å to 1.329(5) Å, accompanied by a decrease in the C3-O3 distance from 1.364(1) to 1.343(6) Å. researchgate.net Such precise measurements are vital for understanding the electronic distribution within the molecule and its interaction with metal ions.
The crystallographic data obtained for these compounds are typically deposited in structural databases, such as the Cambridge Structural Database (CSD), making them accessible for further research and computational studies. researchgate.net These data are essential for molecular modeling and rational drug design, where a precise knowledge of the solid-state structure is paramount.
Detailed crystallographic findings for representative this compound-pyridinone compounds are summarized in the table below, showcasing the typical parameters obtained from X-ray diffraction analysis.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Deferiprone (Form I) | C₇H₉NO₂ | Orthorhombic | P b c a | a = 7.185 Å b = 12.917 Å c = 13.697 Å α = 90° β = 90° γ = 90° | nih.gov |
| 1-(4-(benzo[d]oxazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one | C₁₉H₁₄N₂O₃ | Monoclinic | P2₁/c | a = 12.339 Å b = 10.125 Å c = 12.380 Å α = 90° β = 99.86° γ = 90° | nih.gov |
| 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one | C₁₉H₁₄N₂O₂S | Monoclinic | P2₁/n | a = 11.205 Å b = 10.368 Å c = 13.842 Å α = 90° β = 101.46° γ = 90° | nih.gov |
Computational and Theoretical Chemistry of 3 Hydroxy 4 Derivatives
Quantum Mechanical and Molecular Mechanics (QM/MM) Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations serve as a powerful tool for studying chemical reactions and molecular properties in complex environments, such as in solution or within biological systems. scichemj.orgmdpi.com This method partitions the system into a quantum mechanically (QM) treated region, typically the area of primary chemical interest (e.g., the 3-hydroxy-4-pyrone or -pyridinone ligand and a coordinated metal ion), and a molecular mechanically (MM) treated region, which includes the surrounding solvent or protein environment. mdpi.com
The total energy in an additive QM/MM approach is calculated as the sum of the energies of the QM region, the MM region, and the interaction energy between them. mdpi.com This methodology has been successfully applied to elucidate reaction mechanisms, such as the tandem Michael-aldol sequence for 2-pyrone derivatives catalyzed by macrophomate synthase, demonstrating its utility in complex biological scenarios. nih.gov QM/MM approaches allow for the investigation of processes like the Excited-State Intramolecular Proton Transfer (ESIPT), providing insights into the behavior of molecules like 3-hydroxychromone derivatives in a condensed phase. scichemj.org
Density Functional Theory (DFT) Calculations and Functional Selection
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of this compound-pyrone and this compound-pyridinone derivatives due to its favorable balance of accuracy and computational cost. researchgate.netscirp.orgnih.gov The selection of an appropriate functional is critical for obtaining reliable results. The B3LYP functional is frequently employed and has shown good agreement with experimental data for predicting geometrical parameters, vibrational frequencies, and electronic properties of these compounds and their metal complexes. researchgate.netnih.gov For instance, in a study of oxidovanadium(IV) complexes with this compound-pyrone and this compound-pyridinone-based ligands, the B3LYP/6-31G level of theory provided the most compatible V-O stretching frequencies with experimental values. researchgate.net
DFT calculations have been instrumental in analyzing the structural and electronic features of various tautomers of pyrimidinedione derivatives, revealing how tautomerism can alter their fundamental properties. sciengpub.ir Furthermore, DFT has been used to study the unique electronic and structural properties of 3-hydroxyflavone (B191502), a derivative containing a pyrone-like ring, highlighting its extensive intramolecular hydrogen-bonding network. mdpi.com The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for accurately computing molecular electrostatic potential, global reactivity indices, and frontier molecular orbitals. nih.gov
| Compound Type | DFT Functional | Basis Set | Properties Calculated | Reference |
|---|---|---|---|---|
| Oxidovanadium(IV) complexes with this compound-pyrone and this compound-pyridinone ligands | B3LYP | 6-31G, LANL2DZ | Geometrical parameters, stretching frequencies, quantum chemical parameters | researchgate.net |
| 3-hydroxyflavone | B3PW91 | cc-pVTZ | Molecular stability, 13C-NMR chemical shifts, natural bond orbital (NBO) analysis | mdpi.com |
| 5,6-difluor-2,4(1H,3H)-pyrimidindion | Not specified | Not specified | Structural and electronic features of tautomers | sciengpub.ir |
| Pyrano[2,3-c]pyrazole derivatives | B3LYP | Not specified | Dipole moment, bond length, dihedral angles, total energy, heat of formation | nih.gov |
Ab Initio and Semi-Empirical Methods (e.g., CBS, Gn, Hartree-Fock, MP2)
Ab initio and semi-empirical methods provide a hierarchical approach to studying the properties of this compound derivatives. Ab initio methods, Latin for "from the beginning," compute molecular properties from first principles without experimental data. libretexts.orgquora.com These include methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and composite methods like Complete Basis Set (CBS) and Gaussian-n (Gn) theories, which aim for high accuracy by extrapolating to the complete basis set limit and including higher-level electron correlation effects. libretexts.orgtandfonline.com
These high-level methods have been crucial in determining the relative stabilities of tautomers of the 3-hydroxy-pyridin-4-one system. tandfonline.com For example, calculations have shown that the hydroxypyridinone tautomer is slightly more stable than the o-dihydroxypyridine form by only a few kJ/mol. tandfonline.com The tautomerism of 4-pyridone has also been investigated using ab initio methods, with theoretical estimates suggesting that 4-hydroxypyridine is more stable than 4-pyridone. wayne.edu
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive and suitable for larger molecules. libretexts.orgwikipedia.org While they are faster, their accuracy is dependent on the molecule under study being similar to those in the parametrization dataset. wikipedia.org
Tautomeric Equilibria and Conformational Landscape Analysis (e.g., 3-hydroxy-pyridin-4-one system)
The tautomeric equilibrium between the keto and enol forms is a fundamental characteristic of this compound-pyrone and this compound-pyridinone systems. comporgchem.comresearchgate.netfrontiersin.org Computational studies have been essential in elucidating the factors that govern this equilibrium, such as solvent effects and intramolecular interactions. tandfonline.comresearchgate.net
For the 3-hydroxy-pyridin-4-one system, theoretical calculations have demonstrated that it exists as a mixture of at least two tautomers with comparable energies. tandfonline.com The hydroxypyridinone form is generally found to be marginally more stable than the dihydroxypyridine tautomer. tandfonline.com The position of this equilibrium is sensitive to the environment; for instance, in aqueous solutions, the zwitterionic form of 3-pyridone is significant, while the neutral enol form (3-hydroxypyridine) is favored in less polar environments or within the hydrophobic cavities of cyclodextrins. rsc.orgresearchgate.netnih.gov DFT calculations on β-diketones have shown that the enol form is typically more stable in the gas phase and aprotic solvents, whereas the keto form dominates in protic solutions. researchgate.net
| Tautomeric Pair | Method | Energy Difference (kJ/mol) | More Stable Tautomer | Reference |
|---|---|---|---|---|
| 3-hydroxy-pyridin-4-one vs. o-dihydroxypyridine | CBS, Gn, DFT, HF, MP2 | A few kJ/mol | 3-hydroxy-pyridin-4-one | tandfonline.com |
| 4-pyridone vs. 4-hydroxypyridine | Ab initio (MP2) | ~10 kJ/mol (2.4 kcal/mol) | 4-hydroxypyridine | wayne.edu |
| 2-pyridone vs. 2-hydroxypyridine | Ab initio (MP2) | ~1.25 kJ/mol (0.3 kcal/mol) | 2-pyridone | wayne.edu |
Analysis of Aromaticity Indices and Intramolecular Hydrogen Bonding (e.g., HOMA, NICS, AIM)
The stability of this compound-pyridinone and related derivatives is significantly influenced by aromaticity and intramolecular hydrogen bonding. tandfonline.commdpi.com Various computational indices are used to quantify these effects.
Aromaticity Indices:
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic reference. researchgate.netnih.govmdpi.com Values close to 1 indicate high aromaticity.
NICS (Nucleus-Independent Chemical Shift): This magnetic criterion measures the shielding at the center of a ring. researchgate.netmdpi.com Negative NICS values are indicative of aromaticity. mdpi.com
Studies on 3-hydroxy-pyridin-4-one have shown that aromatic effects are a primary factor influencing the stability of its tautomeric structures. tandfonline.com
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group adjacent to a carbonyl group in this compound-pyrone and -pyridinone derivatives allows for the formation of a strong intramolecular hydrogen bond. tandfonline.comnih.govnih.gov This interaction contributes significantly to the stability of the molecule. semanticscholar.org
AIM (Atoms in Molecules): This theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding, including hydrogen bonds. tandfonline.comsemanticscholar.org The presence of a bond critical point (BCP) between the hydrogen and acceptor atoms is a key indicator of a hydrogen bond. nih.gov The AIM method has been used to determine the strength of intramolecular hydrogen bonds in tautomers of 3-hydroxy-pyridin-4-one. tandfonline.com
These analyses collectively provide a detailed picture of the electronic structure and stabilizing interactions within these heterocyclic systems.
Molecular Dynamics (MD) Simulations and Binding Energy Calculations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound derivatives and their interactions with other molecules, such as metal ions or biological macromolecules, over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, binding processes, and solvent effects.
While specific MD simulation studies focusing solely on the conformational landscape of isolated this compound-pyrone or -pyridinone are not prevalent in the provided context, this technique is often integrated into QM/MM studies to sample the conformational space of the MM region. mdpi.com A significant application of these computational approaches is in the study of metal complexes. For instance, DFT calculations have been used to determine the geometry and electronic structure of oxidovanadium(IV) complexes with this compound-pyrone and this compound-pyridinone ligands, which is a prerequisite for parameterizing force fields for subsequent MD simulations. researchgate.net Such studies are crucial for understanding the stability and reactivity of these complexes, which have potential pharmacological applications. researchgate.net Binding energy calculations, often performed using DFT or high-level ab initio methods, quantify the strength of the interaction between the ligand and a metal ion or a receptor binding site.
Prediction of Spectroscopic Properties and Experimental Correlation
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of this compound derivatives.
Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute vibrational frequencies. researchgate.netresearchgate.netscifiniti.com For oxidovanadium(IV) complexes of this compound-pyrones and -pyridinones, calculated V-O stretching frequencies at the B3LYP/6-31G level showed good agreement with experimental values. researchgate.net Similarly, in a study of 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level successfully reproduced the experimental IR and Raman spectra. scifiniti.com
NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts. mdpi.comresearchgate.net For 3-hydroxyflavone, DFT calculations of 13C-NMR chemical shifts revealed the significant quantum mechanical effects of the C3-OH group, which were consistent with experimental observations. mdpi.com
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Visible absorption spectra. researchgate.netnih.gov This technique was successfully used in the design of fluorescent this compound-pyridinone derivatives to study their interaction with amyloid-beta proteins. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of 3 Hydroxy 4 Analogs
Systematic Design and Synthesis of Novel Analogs and Derivatives
The rational design of 3,4-HOPO analogs is often geared towards enhancing metal ion affinity, selectivity, and pharmacokinetic properties. A primary strategy involves modulating the denticity of the chelator by linking multiple 3,4-HOPO units together. This has led to the development of bidentate (single HOPO unit), tetradentate (two HOPO units), and hexadentate (three HOPO units) ligands.
Hexadentate ligands, for instance, are synthesized by conjugating three bidentate 3,4-HOPO units to a tripodal anchor, such as 1,3,5-benzenetricarboxylic acid chloride or a tris(2-aminoethyl)amine (B1216632) (tren) scaffold. nih.govnih.gov These multi-unit structures can form highly stable 1:1 complexes with trivalent metal ions like Fe(III) and Al(III). rsc.org The design of these ligands often involves varying the length and nature of the linker arms connecting the HOPO moieties to the central scaffold. For example, one design involved a methylene (B1212753) truncation in the linker arms of a tripodal homologue, aiming to reduce the ligand's molecular weight and improve its ability to cross cell membranes. rsc.org
The synthesis of the core 3,4-HOPO ring itself can be achieved through various established routes. One common precursor is 3-O-benzylmaltol, which can be reacted with primary amines to introduce diverse substituents at the N1 position of the pyridinone ring. frontiersin.org More advanced synthetic strategies have also been developed to create bifunctional derivatives, where a reactive group is incorporated to allow for conjugation to larger molecules like polymers or antibodies. For example, a bifunctional derivative, p-SCN-Bn-THPN, was produced through a multistep synthesis to enable its attachment to other molecules. nih.gov
Table 1: Examples of Synthesized 3-Hydroxy-4-Pyridinone (3,4-HOPO) Analogs
| Analog Type | Design Strategy | Synthetic Precursors/Scaffolds | Purpose |
|---|---|---|---|
| Hexadentate Ligand (MRHT) | Linking three 3,4-HPO units to enhance hydrophilicity. | 3,4-HOPO units with a hydrophilic backbone. | Iron deprivation in bacteria. nih.gov |
| Tripodal Hexadentate Ligand | One methylene truncation on linkers. | 3,4-HP units on a tripodal scaffold. | Reduce molecular weight and improve membrane crossing. rsc.org |
| Fluorescent Chelators | Coupling a fluorophore to 3,4-HPO ligands. | 3,4-HPO and various fluorophores. | Antibacterial agents with imaging capabilities. frontiersin.org |
| Bifunctional Octadentate Ligand (p-SCN-Bn-THPN) | Incorporating a reactive isothiocyanate group. | Tetrakis(this compound-pyridinone) (THPN) core. | Conjugation to macromolecules for radiopharmaceutical applications. nih.gov |
Impact of Substituent Modifications on Biological Activity
Modifications to the substituents on both the nitrogen atom and the pyridinone ring have a profound effect on the biological activity of 3,4-HOPO analogs. These changes can alter the molecule's lipophilicity, metal binding affinity, and cellular uptake, thereby fine-tuning its therapeutic application.
One key area of modification is the N-substituent of the pyridinone ring. In a series of fluorescent 3,4-HPO chelators designed as antibacterial agents, SAR analysis revealed that the substituents on the nitrogen atom significantly affected their activity. One analog, 78a , demonstrated markedly improved bacteriostasis against Gram-positive strains. frontiersin.org Similarly, the chain length of alkane linkers in bis(3-hydroxy-2-methyl-4-pyridinon-1-yl) alkanes used to form di-nuclear ruthenium complexes was found to seriously influence in vitro anticancer activity, a factor linked to changes in lipophilicity. frontiersin.org
The design of a novel tripodal chelator with a truncated linker arm led to a slight decrease in the pFe (a measure of iron affinity) compared to non-truncated homologues. However, it still represented a significant improvement over the marketed drug Deferiprone (B1670187). rsc.org This highlights the delicate balance between molecular weight, membrane permeability, and chelating strength. Furthermore, introducing a Me-3,2-HOPO coordinating group in place of a 1,2-HOPO group into a linear octa-dentate ligand resulted in enhanced affinity towards actinide ions at physiological pH due to the less acidic nature of the modified group. nih.gov
Table 2: Effect of Substituent Modification on Metal Affinity
| Compound Type | Modification | Effect on Metal Affinity | Reference |
|---|---|---|---|
| Tripodal Hexadentate Ligand | Methylene truncation on linkers | Slight decrease in pFe and pAl values, but still high. | rsc.org |
| Linear Octa-dentate Ligand | Substitution of 1,2-HOPO with Me-3,2-HOPO | Enhanced affinity for actinide ions. | nih.gov |
| Hexadentate Ligands | Comparison of 3,4-HOPO, 3,2-HOPO, and 1,2-HOPO units | Hexadentate 3,4-HOPO possesses the highest pFe³⁺ value. | nih.gov |
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of molecular recognition and biological activity. biomedgrid.com In the context of this compound-pyridinone analogs, the spatial orientation of atoms can dictate how the molecule interacts with biological targets like enzymes and receptors.
For the related 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which possess a stereogenic center at the C-4 position, the absolute configuration is a crucial factor for their biological function. nih.gov Studies have shown that the distinction between the R- and S-enantiomers is critical for their activity as either antagonists or agonists of calcium ions. nih.gov This demonstrates that even subtle changes in the 3D structure can lead to profoundly different biological outcomes. The separation of such enantiomers can be achieved through techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key structural features that govern their function.
Several QSAR studies have been conducted on 3-hydroxypyridine-4-one and related pyridone derivatives to elucidate their antimicrobial and antimalarial activities. mdpi.comnih.govnih.gov In a study on the antimicrobial activity of 3-hydroxypyridine-4-one derivatives, models were developed using methods like Genetic Algorithm-Partial Least Squares (GA-PLS). The results revealed a significant role for topological parameters in describing the antimicrobial activity against S. aureus and C. albicans. mdpi.comnih.gov
For antimalarial 4-pyridone derivatives, a QSAR model identified four key molecular descriptors that could explain the activity: electronic potential, dipolar momentum, partition coefficient (ClogP), and molar refractivity. nih.gov The model indicated that lipophilic compounds (higher ClogP) tend to have increased antimalarial activity, which supports the hypothesis that these compounds must cross a biological membrane to reach their target. nih.gov More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. These methods generate 3D contour maps that visualize regions where steric, electrostatic, and other properties are favorable or unfavorable for biological activity, providing a more intuitive guide for designing new, more potent analogs. mdpi.commdpi.commdpi.com
Table 3: Key Descriptors in QSAR Models for Pyridone Derivatives
| Activity Studied | QSAR Model Type | Key Molecular Descriptors | Reference |
|---|---|---|---|
| Antimicrobial | GA-PLS, FA-MLR, PCR | Topological parameters | mdpi.comnih.gov |
| Antimalarial | Multiple Linear Regression | Electronic potential, Dipolar momentum, ClogP, Molar refractivity | nih.gov |
| Antibacterial (MRSA) | 3D-QSAR (CoMFA, CoMSIA) | Steric, Electronic, and Hydrogen-bond acceptor properties | mdpi.com |
Computational Tools for Rational Ligand Design and Scaffold Optimization
Computational chemistry provides powerful tools for the rational design and optimization of new ligands based on the this compound-pyridinone scaffold. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting molecular properties and guiding synthetic efforts. nih.gov
DFT calculations are used to predict the geometry, electronic structure, and vibrational modes of 3,4-HOPO metal complexes. researchgate.net This is particularly valuable when experimental data, such as X-ray crystal structures, are unavailable. For example, DFT studies on oxidovanadium(IV) complexes with this compound-pyridinone ligands helped predict their structure and revealed a smaller HOMO–LUMO energy gap compared to related this compound-pyrone complexes. researchgate.net DFT has also been used to suggest that the observed in vivo instability of a ⁸⁹Zr-THPN radiochelate, despite its high thermodynamic stability, might stem from coordinative changes that occur upon conjugation to a macromolecule. nih.gov
TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. This was successfully used in the rational design of fluorescent 3,4-HOPO derivatives. nih.gov By using physicochemical and TD-DFT calculations, researchers designed the compounds HL21 and HL22 with specific fluorescent properties to enable the study of their interaction with amyloid-beta protein fibrils and their permeation across a blood-brain barrier model. nih.gov These computational approaches allow for the in silico screening and refinement of candidate molecules, optimizing their properties for a specific biological application before undertaking complex and resource-intensive synthesis.
Emerging Research Frontiers and Future Prospects for 3 Hydroxy 4 Compounds
Development of Advanced Probes and Chemical Tools for Biological Systems
A significant frontier in the application of 3-hydroxy-4 compounds is their development as sophisticated probes and chemical tools for interrogating biological systems. Their inherent fluorescence properties, particularly in the case of 3-hydroxychromones and certain this compound-pyridinone derivatives, make them ideal candidates for creating sensitive and selective fluorescent probes. nih.govtandfonline.com
Researchers have successfully designed and synthesized this compound-pyridinone derivatives that act as fluorescent trackers. For instance, specific derivatives have been shown to interact with amyloid-beta protein fibrils, which are implicated in Alzheimer's disease. nih.gov These probes can permeate cell membranes, allowing for the direct investigation of their interactions within a biological context. nih.gov The design of such molecules often involves the strategic incorporation of fluorophores into the this compound-pyridinone scaffold. frontiersin.org
Similarly, 3-hydroxyflavone (B191502) derivatives are being utilized as fluorescent probes for the indirect determination of biologically significant molecules like aminothiols after separation by techniques such as ion-pair HPLC. rsc.org The development of reaction-based fluorescent probes, where the fluorescence is "turned on" or "off" in the presence of a specific analyte, is a particularly promising area. nih.gov These advanced chemical tools are invaluable for studying cellular processes, tracking disease progression, and screening for new therapeutic agents.
Table 1: Examples of this compound Compound-Based Biological Probes
| Compound Class | Probe Type | Target/Application | Reference |
| This compound-pyridinone | Fluorescent Tracker | Amyloid-beta fibrils, Cell permeability | nih.gov |
| 3-Hydroxyflavone | Fluorescent Probe | Aminothiols | rsc.org |
| 3-Hydroxychromone | Fluorescent Sensor | Polarity, ions, proteins | scielo.br |
Investigation of Novel Molecular Targets and Mechanistic Modalities
Beyond their well-established role as metal chelators, emerging research is uncovering novel molecular targets and complex mechanistic modalities for this compound compounds. researchgate.netnih.gov This expansion of their known biological activities opens up new therapeutic possibilities.
One area of intense investigation is their potential as multi-target agents for neurodegenerative diseases like Alzheimer's. nih.gov Derivatives of this compound-pyridinone are being designed to not only bind to metal ions, whose dysregulation is implicated in the disease, but also to interact with amyloid proteins. nih.gov This dual functionality represents a sophisticated approach to tackling the multifaceted nature of such complex disorders.
Furthermore, the anti-inflammatory properties of metal ion complexes of this compound-pyridinones are being explored. nih.gov Certain copper and iron complexes have demonstrated significant scavenging capacity against reactive oxygen species like superoxide (B77818) radicals and hypochlorous acid in human neutrophils, suggesting a potential role in mitigating oxidative damage in various metabolic disorders. nih.gov The investigation into the precise molecular interactions and signaling pathways modulated by these compounds is a key focus of current research, moving beyond simple chelation to a more nuanced understanding of their pharmacological effects.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic understanding of the biological effects of this compound compounds, the integration of multi-omics data represents a critical future direction. While specific studies applying multi-omics approaches to this class of compounds are still emerging, the potential of such strategies is immense. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a comprehensive picture of the cellular response to these compounds.
This integrated approach can help to:
Identify novel molecular targets and off-target effects.
Elucidate the complex signaling pathways and metabolic networks modulated by these compounds.
Discover biomarkers for predicting therapeutic efficacy or potential toxicity.
Develop personalized medicine strategies based on an individual's molecular profile.
Systems biology approaches, which utilize computational models to integrate and analyze large datasets, will be instrumental in deciphering the vast amount of information generated by multi-omics studies. This will ultimately lead to a more rational design of this compound compound-based therapies with improved efficacy and safety profiles.
Applications in Synthetic Biology and Metabolic Engineering
The principles of synthetic biology and metabolic engineering are being increasingly applied to the production and diversification of this compound compounds. The synthesis of these molecules can be complex, and often involves multiple steps and the use of harsh reagents. tandfonline.comresearchgate.net Biocatalysis and the engineering of microbial chassis for the production of these compounds offer a more sustainable and efficient alternative.
For example, lipase-mediated oxidative cyclization has been shown to be an efficient and environmentally friendly method for the synthesis of 3-hydroxychromones. tandfonline.comfigshare.com This enzymatic process offers mild reaction conditions, high yields, and the use of a reusable biocatalyst. tandfonline.com Further research in this area could involve the development of novel enzymatic pathways and the optimization of microbial hosts for the high-level production of specific this compound derivatives.
Heterologous expression of genes encoding enzymes involved in the biosynthesis or modification of these compounds in microbial systems like E. coli is another promising avenue. researchgate.net This approach not only facilitates the production of known compounds but also provides a platform for generating novel derivatives with tailored properties through metabolic engineering.
Environmental and Ecological Roles (e.g., herbicidal effects)
The biological activity of this compound compounds extends beyond human health to potential applications and roles in the environment and ecology. A notable example is the investigation of their herbicidal effects. Certain 3'-hydroxychalcones, which share structural similarities with the broader class of this compound compounds, have demonstrated significant herbicidal activity against various weed species. mdpi.com
These compounds have been shown to inhibit seedling growth and reduce the seedling vigor index in weeds. mdpi.com For example, 3'-hydroxy-4-pyridyl-chalcone caused substantial inhibition of seedling length in certain grass species. mdpi.com The exploration of these compounds as potential bio-herbicides offers a promising alternative to conventional synthetic herbicides, which can have detrimental environmental impacts. Further research is needed to understand their mode of action, environmental fate, and ecological impact to ensure their safe and effective use in agriculture.
Table 2: Herbicidal Activity of Selected 3'-Hydroxychalcones
| Compound | Weed Species | Effect | Inhibition (%) | Reference |
| 3'-Hydroxy-4-pyridyl-chalcone | Urochloa decumbens | Seedling length inhibition | 81 | mdpi.com |
| 3'-Hydroxy-4-pyridyl-chalcone | Digitaria insularis | Initial growth reduction | 75 | mdpi.com |
| 3'-Hydroxy-4-nitrochalcone | Digitaria insularis | Initial growth reduction | 68 | mdpi.com |
| 3'-Hydroxy-4-bromochalcone | Raphanus raphanistrum | Initial growth reduction | 73 | mdpi.com |
Interdisciplinary Research Synergies
The continued advancement in the field of this compound compounds is heavily reliant on interdisciplinary research synergies. The successful development of new therapeutic agents, diagnostic tools, and biotechnological applications requires a collaborative effort between chemists, biologists, pharmacologists, and computational scientists.
The design and synthesis of novel this compound derivatives with specific properties is the domain of synthetic and medicinal chemistry. tandfonline.comresearchgate.net The biological evaluation of these compounds, including the identification of their molecular targets and the elucidation of their mechanisms of action, requires the expertise of molecular and cellular biologists. nih.govnih.gov Pharmacologists are essential for studying the in vivo efficacy and safety of these compounds. Furthermore, computational chemists and bioinformaticians play a crucial role in the rational design of new molecules, the analysis of large datasets, and the modeling of biological systems. researchgate.net
This collaborative approach, which integrates experimental and computational methods, is essential for accelerating the translation of basic research findings into tangible applications that can benefit human health and the environment.
Q & A
Q. How should researchers handle conflicting toxicity profiles for this compound derivatives in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
